molecular formula C21H24N6O2 B2822778 5-amino-N-(2,3-dimethylphenyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 901008-31-9

5-amino-N-(2,3-dimethylphenyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2822778
CAS No.: 901008-31-9
M. Wt: 392.463
InChI Key: NFDZOICSZVEPHE-UHFFFAOYSA-N
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Description

This compound is a triazole carboxamide derivative featuring a 5-amino group, an N-(2,3-dimethylphenyl) substituent, and a 1-({[(4-methylphenyl)methyl]carbamoyl}methyl) side chain. Its structural complexity arises from the combination of aromatic and carbamoyl moieties, which may enhance binding affinity in biological systems or influence physicochemical properties such as solubility and stability.

Properties

IUPAC Name

5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-13-7-9-16(10-8-13)11-23-18(28)12-27-20(22)19(25-26-27)21(29)24-17-6-4-5-14(2)15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDZOICSZVEPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,3-dimethylphenyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as copper(I) iodide or palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2,3-dimethylphenyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-N-(2,3-dimethylphenyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,3-dimethylphenyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazole and Pyrazole Carboxamides
Compound R1 (Position 1) R2 (Position 4) R3 (Position 5) Key Functional Groups Reference
Target Compound {[(4-methylphenyl)methyl]carbamoyl}methyl Carboxamide (N-(2,3-dimethylphenyl)) Amino Triazole core, carbamoyl N/A
5-Methyl-1-(4-methylphenyl)triazole-4-carboxamide () 4-methylphenyl Carboxamide (N-substituted) Methyl Triazole core, methyl
5-Chloro-N-(aryl)pyrazole-4-carboxamide () Aryl (e.g., phenyl, 4-chlorophenyl) Chloro Carboxamide Pyrazole core, chloro
5-Amino-1-(4-methylbenzyl)triazole-4-carboxamide () 4-methylbenzyl Carboxamide (N-substituted) Amino Triazole core, benzyl
5-Amino-N,1-bis(4-methoxyphenyl)triazole-4-carboxamide () 4-methoxyphenyl Carboxamide (4-methoxyphenyl) Amino Triazole core, methoxy

Key Observations :

  • Core Heterocycle : The target compound’s triazole core contrasts with pyrazole derivatives (e.g., ), which may exhibit different electronic properties and metabolic stability.
  • Methoxy () and fluoro () substituents in analogs suggest tunable electronic effects for optimizing pharmacokinetics.

Key Observations :

  • The target compound’s synthesis may require carbodiimide-mediated coupling (e.g., EDCI/HOBt) due to its carbamoyl group, similar to .
  • Yields for triazole derivatives (62–71%) are comparable to pyrazole analogs, suggesting moderate efficiency in multi-step syntheses .
Table 3: Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted) Reference
Target Compound Not reported ~438.5 Low (lipophilic groups) N/A
5-Methyl-1-(4-methylphenyl)triazole-4-carboxamide () 123–125 272.3 Moderate
5-Chloro-N-(aryl)pyrazole-4-carboxamide () 133–183 403.1–437.1 Low (chloro substituents)
5-Amino-N,1-bis(4-methoxyphenyl)triazole-4-carboxamide () Not reported 379.4 Moderate (methoxy groups)

Key Observations :

  • The target compound’s high molecular weight and lipophilic substituents (dimethylphenyl, methylbenzyl) suggest lower aqueous solubility compared to smaller analogs (e.g., ).
  • Amino and carbamoyl groups may improve crystallinity, as seen in pyrazole derivatives with sharp melting points (e.g., 133–183°C in ) .

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